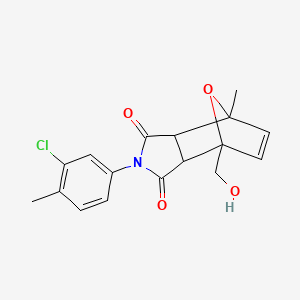
2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione is a complex organic molecule with a unique structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione typically involves multiple steps, including the formation of the isoindole core, introduction of the epoxy group, and functionalization with the chloro-methylphenyl and hydroxymethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The epoxy group can be reduced to form a diol.
Substitution: The chloro group can be substituted with various nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound could be used as a probe to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism by which (3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to specific enzymes or receptors, leading to changes in their activity or function. The compound’s functional groups play a crucial role in these interactions, facilitating binding and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3aS,4R,7R,7aS)-2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione: shares similarities with other isoindole derivatives, such as phthalimides and naphthalimides.
Epoxyisoindole derivatives: Compounds with similar epoxy and isoindole structures.
Uniqueness
The presence of the chloro-methylphenyl and hydroxymethyl groups, along with the specific stereochemistry, distinguishes this compound from other similar molecules
Propriétés
Formule moléculaire |
C17H16ClNO4 |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-(3-chloro-4-methylphenyl)-4-(hydroxymethyl)-7-methyl-3a,7a-dihydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C17H16ClNO4/c1-9-3-4-10(7-11(9)18)19-14(21)12-13(15(19)22)17(8-20)6-5-16(12,2)23-17/h3-7,12-13,20H,8H2,1-2H3 |
Clé InChI |
VJIOWASHDGHHIE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C=CC3(O4)C)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


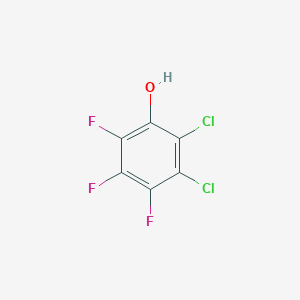
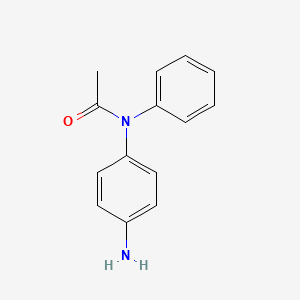
![(1S,3aR,6aS)-2-((S)-2-((S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)-N-((3R)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14133938.png)
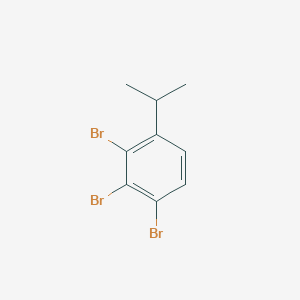
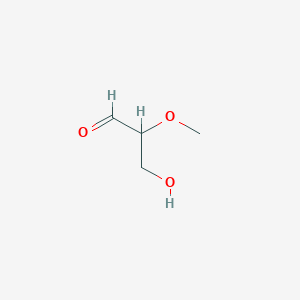
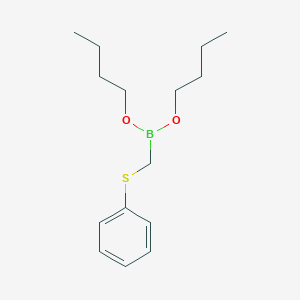


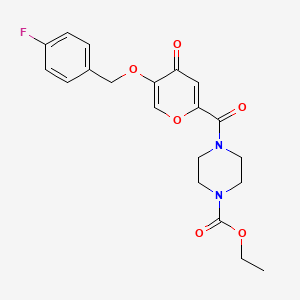
![1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14133977.png)
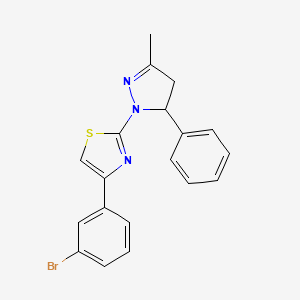
![1H-Indole, 3-[(trifluoromethyl)thio]-](/img/structure/B14133990.png)
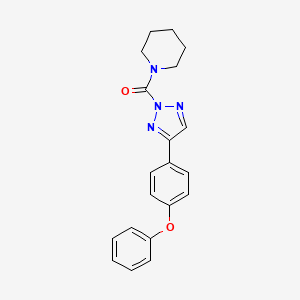
![1-[2-(4-Chlorophenyl)ethynyl]naphthalene](/img/structure/B14134015.png)
